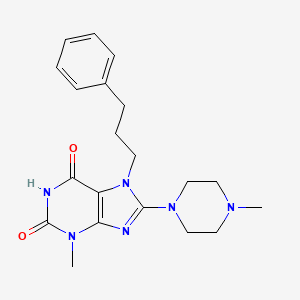

3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H26N6O2 and its molecular weight is 382.468. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H24N6O2

- Molecular Weight : 368.44 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : It acts as a selective inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and associated with Type 2 diabetes management .

- Receptor Modulation : The compound may bind to specific receptors involved in neurotransmission and metabolic pathways, influencing signal transduction processes.

- Nucleic Acid Interaction : It may intercalate with DNA/RNA, potentially affecting gene expression and replication .

Antidiabetic Properties

Research indicates that this compound exhibits significant antidiabetic activity through DPP-IV inhibition. This mechanism enhances insulin secretion and reduces glucagon levels, thereby improving glycemic control in diabetic models .

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferative pathways. In silico assessments suggest that it adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties for drug development .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

DPP-IV Inhibition Study :

- A study demonstrated that the compound significantly reduced blood glucose levels in diabetic rats when administered at varying doses.

- The IC50 value for DPP-IV inhibition was reported to be in the low micromolar range, indicating potent activity.

-

Anticancer Assessment :

- In vitro tests on melanoma and breast cancer cell lines revealed that the compound inhibited cell growth effectively.

- The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways.

-

Pharmacokinetic Studies :

- In silico analyses suggested good absorption and low toxicity profiles, supporting its potential as a therapeutic agent.

- Molecular docking studies indicated strong binding affinity to DPP-IV and other relevant targets.

Comparison with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Caffeine | Stimulant | Adenosine receptor antagonist |

| Theophylline | Bronchodilator | Phosphodiesterase inhibitor |

| Adenosine | Signal transduction | Agonist at adenosine receptors |

The unique structural modifications in this compound contribute to its distinct biological activities compared to these well-known purines.

Aplicaciones Científicas De Investigación

The compound 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 332033-44-0, is a purine derivative with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material science.

Medicinal Chemistry

The compound has shown promise in the development of therapeutic agents, particularly in the following areas:

- Anticancer Agents : Research indicates that purine derivatives can inhibit cancer cell proliferation. The structure of this compound allows it to interact with biological targets involved in cancer pathways, suggesting its potential as an anticancer agent .

- Antidepressant Activity : The presence of the piperazine moiety is linked to antidepressant properties. Studies on similar compounds have demonstrated their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine .

Pharmacology

The pharmacological profile of this compound is being investigated for:

- CNS Activity : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its interaction with receptors in the central nervous system (CNS) could lead to new treatments for conditions such as anxiety and depression .

- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders .

Material Science

Beyond pharmacology, this compound may have applications in material science:

- Polymer Chemistry : The unique structure of the compound allows it to be used as a building block for synthesizing novel polymers. These polymers can exhibit specific electrical or optical properties useful in electronic applications .

Data Table: Summary of Applications

| Application Area | Potential Uses | Relevant Studies/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of cancer cell proliferation |

| Antidepressant activity | Modulation of neurotransmitter systems | |

| Pharmacology | CNS activity | Potential treatment for neurological disorders |

| Enzyme inhibition | Targeting metabolic pathways | |

| Material Science | Polymer synthesis | Development of novel materials |

Case Study 1: Anticancer Properties

A study conducted on purine derivatives demonstrated that modifications to the piperazine ring significantly enhanced anticancer activity against various cancer cell lines. The results indicate that compounds similar to this compound could be optimized for better efficacy .

Case Study 2: CNS Activity

Research published in the Journal of Medicinal Chemistry explored a series of piperazine-containing compounds for their effects on serotonin receptors. The findings suggest that structural modifications can lead to improved binding affinities and selectivity, paving the way for new antidepressants .

Case Study 3: Polymer Development

In a recent study on polymer chemistry, researchers utilized purine derivatives as monomers to create conductive polymers. These materials exhibited promising electrical properties, indicating potential applications in organic electronics and sensors .

Propiedades

IUPAC Name |

3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O2/c1-23-11-13-25(14-12-23)19-21-17-16(18(27)22-20(28)24(17)2)26(19)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,6,9-14H2,1-2H3,(H,22,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWILLAGMAMTBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.